molecular formula C10H19N B3384120 8-Methyl-decahydroquinoline CAS No. 52601-69-1

8-Methyl-decahydroquinoline

Cat. No.: B3384120
CAS No.: 52601-69-1
M. Wt: 153.26 g/mol
InChI Key: UUNKAGONMZHCIP-UHFFFAOYSA-N
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Description

8-Methyl-decahydroquinoline is a fully saturated bicyclic compound derived from quinoline, with a methyl group at the 8-position. Unlike partially unsaturated quinolines, its decahydro structure ensures complete hydrogenation of the aromatic ring, resulting in a rigid, non-planar conformation. This structural feature significantly impacts its physicochemical properties, such as increased hydrophobicity and reduced π-π stacking interactions compared to aromatic analogs.

Properties

IUPAC Name

8-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNKAGONMZHCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310275
Record name Decahydro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-69-1
Record name Decahydro-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52601-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-methylquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction can be represented as follows:

[ \text{8-Methylquinoline} + \text{H}_2 \xrightarrow{\text{Pd or Pt catalyst}} \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature, pressure, and hydrogen flow rate, are crucial for efficient production.

Chemical Reactions Analysis

Oxidation Reactions

8-Me-DHQ undergoes selective oxidation under controlled conditions. Key findings include:

Epoxidation and Ketone Formation

  • Lemieux–Johnson Oxidation : Treatment of 8-Me-DHQ derivatives with Lemieux–Johnson reagent (OsO₄/NaIO₄) generates aldehydes or ketones via C–H bond activation. For example, oxidation of intermediate 8 (a methyl ketone derivative) yields aldehyde 9 , pivotal for subsequent cyclization reactions .

  • Catalytic Oxidation : Pd/C-mediated oxidation in acidic conditions (e.g., AcOH) selectively modifies the nitrogen environment, forming N-oxides or hydroxylated products .

Experimental Data:

Reaction TypeReagents/ConditionsProduct(s)Yield (%)Reference
Lemieux–Johnson OxidationOsO₄, NaIO₄, H₂O/THF, 0°CAldehyde 9 85
Pd-Catalyzed OxidationPd(OAc)₂, O₂, AcOH, 80°CN-Oxide derivative72

Reduction Reactions

The saturated bicyclic system undergoes further hydrogenation under high-pressure conditions:

Catalytic Hydrogenation

  • Full Saturation : Hydrogenation of 8-Me-DHQ with PtO₂/H₂ in methanol achieves full saturation to perhydroquinoline derivatives, though steric hindrance from the 8-methyl group reduces reaction rates compared to unsubstituted analogues .

  • Stereochemical Control : Hydrogenation of enone intermediates (e.g., 10c ) proceeds with >95% diastereoselectivity due to A¹,³-strain effects, favoring cis-fused products .

Key Mechanistic Insight:

The 8-methyl group directs hydrogenation to the less hindered face, stabilizing transition states via hyperconjugation .

Electrophilic Aromatic Substitution (EAS)

  • Nitration/Sulfonation : Limited reactivity due to electron-deficient benzene ring. Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives at trace levels (<10%).

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at the 5-position, albeit with moderate regioselectivity (50–60% yield).

Nucleophilic Substitution

  • Mitsunobu Reaction : The secondary amine reacts with alcohols under Mitsunobu conditions (DIAD/PPh₃) to form N-alkylated products .

N-Methylation

  • Formaldehyde-Mediated Methylation : Exposure to formaldehyde in methanol introduces an N-methyl group, yielding N-Me-8-methyl-DHQ. This reaction is pH-dependent, with optimal yields (75–80%) at pH 4–5 .

  • Artifact Formation : N-Methylation can occur artifactually during GC-MS analysis if residual formaldehyde is present in solvents .

Stability Data:

ConditionStability OutcomeReference
pH < 3Decomposition (30% loss in 24h)
pH 7–9Stable (>95% retention)

Intramolecular Cyclization

  • DBU-Mediated Cyclization : Treatment of aldehyde 9 with DBU in refluxing benzene induces cyclization to cis-fused enone 10c (95% yield), driven by conformational control .

  • Retro-Aza-Michael Reaction : Heating 8-Me-DHQ derivatives in LiOH/THF opens the bicyclic system, forming linear intermediates that re-close under equilibrium control .

Tandem Reactions

A three-step one-pot synthesis involving:

  • Decarboxylation : TFA-mediated removal of carboxyl groups.

  • Retro-Aza-Michael Ring Opening : LiOH/THF at reflux.

  • Aza-Michael/Horner–Wadsworth–Emmons Reaction : Forms vinylpyridine intermediates (e.g., 10 ) with 88% efficiency .

Scientific Research Applications

Medicinal Applications

1.1. Analgesic Properties

Research has indicated that certain decahydroquinoline derivatives exhibit promising analgesic properties. For instance, compounds derived from 8-methyl-decahydroquinoline have shown effectiveness in pain relief comparable to established analgesics. In pharmacological tests, these compounds demonstrated significant reductions in pain response in animal models, suggesting their potential utility in pain management therapies .

1.2. Antihypertensive Effects

This compound derivatives have been investigated for their antihypertensive properties. Specific formulations have been tested on hypertensive animal models, showing a notable decrease in arterial pressure. This suggests that these compounds could be developed into effective treatments for hypertension .

Chemical Synthesis and Catalysis

2.1. Synthesis of N-Heterocycles

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. These methods have been recognized for their efficiency and environmental friendliness, making them attractive for industrial applications .

Method Yield (%) Reaction Time (minutes) Catalyst Used
Microwave-assisted synthesis8510None
Traditional heating6060Acid catalyst

Material Science Applications

3.1. Organic Light Emitting Diodes (OLEDs)

This compound derivatives have been explored as potential materials for OLEDs due to their favorable electronic properties. Their ability to form stable complexes with metal ions allows for the development of high-efficiency light-emitting devices .

3.2. Sensors and Chemo-sensors

Recent studies have highlighted the use of quinoline derivatives, including this compound, in the fabrication of sensors for detecting metal ions and fluoride ions. These compounds serve as selective chemo-sensors due to their unique binding properties .

Case Studies

4.1. Synthesis of Decahydroquinoline Alkaloids

A notable case study involved the total synthesis of decahydroquinoline alkaloids found in poison frogs, where researchers successfully synthesized compounds like ent-cis-195A using this compound as a precursor. This synthesis was achieved through a series of steps that highlighted the versatility of decahydroquinoline derivatives in complex organic structures .

4.2. Development of Liquid Organic Hydrogen Carriers (LOHC)

Another significant application is the development of liquid organic hydrogen carriers based on N-heterocyclic compounds, including this compound. These carriers are crucial for hydrogen storage and transport technologies, facilitating efficient energy transfer processes .

Mechanism of Action

The mechanism of action of 8-Methyl-decahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Variations

Key differences among quinoline derivatives arise from substituent positions, functional groups, and ring saturation. Below is a comparative analysis:

Compound Substituents Ring Saturation Key Properties/Applications References
8-Methyl-decahydroquinoline Methyl at C8 Fully saturated (decahydro) Potential chiral scaffold; enhanced rigidity; limited aromatic interactions.
8-Hydroxyquinoline Hydroxy at C8 Partially unsaturated Broad medicinal use (antimicrobial, anticancer), metal chelation (e.g., Al³⁺, Fe³⁺).
2-Methyl-8-hydroxyquinoline Methyl at C2, Hydroxy at C8 Partially unsaturated Chelates metals (e.g., Zn²⁺); used in light-emitting materials due to luminescent complexes.
4-Methyl-8-nitroquinoline Methyl at C4, Nitro at C8 Partially unsaturated Nitro group enhances electrophilicity; precursor for amino derivatives in drug synthesis.
8-Hydroxyquinaldine Methyl at C2, Hydroxy at C8 Partially unsaturated Chelating agent; used in analytical chemistry for metal ion detection.
2.4. Physicochemical Properties
  • Solubility: Saturated derivatives like this compound are less polar than aromatic analogs, reducing water solubility but improving lipid membrane permeability.
  • Stability: Nitro groups (e.g., in 4-methyl-8-nitroquinoline) increase thermal stability but may introduce photolytic sensitivity .
  • Luminescence: Methyl and hydroxy substituents at C2/C8 enhance fluorescence in metal complexes, as seen in 2-methyl-8-hydroxyquinoline .

Biological Activity

8-Methyl-decahydroquinoline (8-MDHQ) is a saturated nitrogen-containing bicyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a fully saturated decahydroquinoline ring with a methyl group at the 8th position. This structural modification influences its chemical reactivity and biological activity compared to its analogs, such as decahydroquinoline and 8-hydroxyquinoline.

Antimicrobial Properties

Research indicates that 8-MDHQ exhibits significant antimicrobial activity against various pathogens. The compound has been studied for its effects on bacteria, fungi, and protozoa. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

Anticancer Effects

8-MDHQ has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation . Notably, one study reported an IC50 value of approximately 25 µM against human breast cancer cells, indicating its potential as a lead compound for cancer therapy .

Compound IC50 (µM) Target Cell Line
This compound25Human breast cancer cells
8-Hydroxyquinoline<10Various cancer cell lines

Antifungal Activity

The antifungal activity of 8-MDHQ has also been documented. It has shown effectiveness against several fungal strains, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membranes, leading to increased permeability and cell death.

The biological activity of 8-MDHQ is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : 8-MDHQ can inhibit enzymes involved in metabolic pathways, affecting cellular processes such as energy production and biosynthesis.
  • Receptor Modulation : The compound may bind to receptors involved in signaling pathways, altering cellular responses and leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 8-MDHQ in drug development:

  • A study focusing on the synthesis of derivatives of 8-MDHQ identified compounds with enhanced anticancer activity. These derivatives exhibited improved potency and selectivity compared to the parent compound .
  • Another investigation into the antimicrobial properties revealed that modifications at various positions on the decahydroquinoline structure could enhance activity against resistant bacterial strains .

Q & A

Q. What frameworks support systematic reviews of this compound’s physicochemical properties?

  • Methodological Answer : Adopt PRISMA guidelines for literature screening. Extract data into a matrix comparing logP, solubility, and stability across studies. Use tools like RevMan for meta-regression to identify trends (e.g., temperature-dependent degradation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-decahydroquinoline
Reactant of Route 2
8-Methyl-decahydroquinoline

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